molecular formula C24H23FN4O6 B2679248 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946353-52-2

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2679248
CAS RN: 946353-52-2
M. Wt: 482.468
InChI Key: OKFNRKGSFGXCCL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3-oxazole ring, a 1,2,3-triazole ring, and a trimethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,3-oxazole and 1,2,3-triazole rings are heterocyclic compounds that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trimethoxyphenyl group could influence its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and structural characterization of compounds with similar structures, highlighting the versatility of triazole and oxazole moieties in medicinal and material chemistry. For instance, studies have detailed the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with specific focus on π-hole tetrel bonding interactions and their implications for molecular assembly and interaction energies. Such investigations provide insights into the nucleophilic/electrophilic nature of functional groups affected by substituents, which is crucial for designing compounds with desired properties (Ahmed et al., 2020).

Antimicrobial Activities

New triazole and oxazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these compounds in addressing bacterial and fungal infections. The exploration of these derivatives emphasizes the role of structural modifications in enhancing antimicrobial efficacy, which could lead to the development of new therapeutic agents (Bektaş et al., 2007).

Antiproliferative Activity

The antiproliferative activity of novel oxazole derivatives has been a significant area of research, with compounds showing promise in vitro against various cancer cell lines. This area highlights the potential therapeutic applications of these compounds in cancer treatment, underscoring the importance of the oxazole moiety in medicinal chemistry (Liu et al., 2009).

properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O6/c1-13-21(27-28-29(13)17-8-6-16(25)7-9-17)24(30)34-12-18-14(2)35-23(26-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFNRKGSFGXCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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